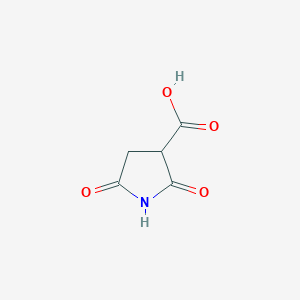
Ácido 2,5-dioxo-pirrolidina-3-carboxílico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dioxo-pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C5H5NO4 and its molecular weight is 143.098. The purity is usually 95%.
BenchChem offers high-quality 2,5-Dioxo-pyrrolidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Dioxo-pyrrolidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Andamiaje versátil para el descubrimiento de fármacos
El anillo de pirrolidina de cinco miembros, que es parte del “Ácido 2,5-dioxo-pirrolidina-3-carboxílico”, es ampliamente utilizado por los químicos medicinales para obtener compuestos para el tratamiento de enfermedades humanas . El interés en este andamiaje saturado se ve reforzado por la posibilidad de explorar eficientemente el espacio farmacoforico debido a la hibridación sp3, la contribución a la estereoquímica de la molécula y la mayor cobertura tridimensional (3D) debido a la no planaridad del anillo .
Síntesis de compuestos altamente enriquecidos enantioméricamente
“this compound” se puede utilizar para sintetizar de manera concisa ácidos pirrolidina-3-carboxílicos 5-alquil-sustituidos altamente enriquecidos enantioméricamente . Esto se logra mediante reacciones de adición de Michael enantioselectivas organocatalíticas de 4-alquil-sustituidos 4-oxo-2-enoatos con nitroalcanos .
Influencia de los factores estéricos en la actividad biológica
El anillo de pirrolidina y sus derivados, incluidas las pirrolizinas, la pirrolidina-2-ona, las pirrolidina-2,5-dionas y el prolinol, se han estudiado por su influencia en la actividad biológica . También se ha investigado la relación estructura-actividad (SAR) de estos compuestos .
Funcionalización de anillos de pirrolidina preformados
El anillo de pirrolidina se puede funcionalizar utilizando diferentes estrategias sintéticas . Una de estas estrategias implica la funcionalización de anillos de pirrolidina preformados, como los derivados de prolina .
Estereogenicidad de los carbonos en el diseño de fármacos
Una de las características significativas del anillo de pirrolidina es la estereogenicidad de los carbonos . Los diferentes estereoisómeros y la orientación espacial de los sustituyentes pueden conducir a un perfil biológico diferente de los candidatos a fármacos, debido al diferente modo de unión a las proteínas enantioselectivas .
Acoplamiento molecular en inhibidores de proteasas
Los derivados del “this compound” se pueden utilizar en estudios de acoplamiento molecular en el sitio de la garganta y el sitio aniónico periférico (PAS) de los inhibidores de proteasas . Esto puede ayudar en la predicción de ADME/T y el diseño de nuevas moléculas con mayor potencia .
Propiedades
IUPAC Name |
2,5-dioxopyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO4/c7-3-1-2(5(9)10)4(8)6-3/h2H,1H2,(H,9,10)(H,6,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZPXZTOCIRKBSJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC1=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2410273.png)

![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide](/img/structure/B2410278.png)
![3,4,5,6-tetrachloro-N-[2-methyl-4-(pyrimidin-2-yloxy)phenyl]pyridine-2-carboxamide](/img/structure/B2410280.png)
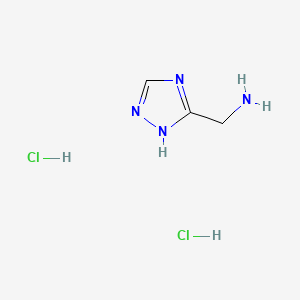
![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2410282.png)
![2-((8-(3,4-dimethoxyphenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2410285.png)
![N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-phenoxyacetamide](/img/structure/B2410286.png)
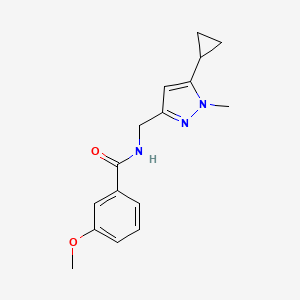


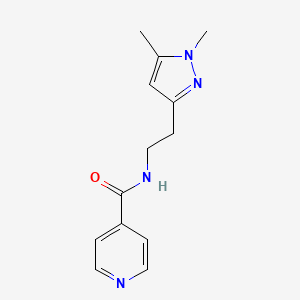
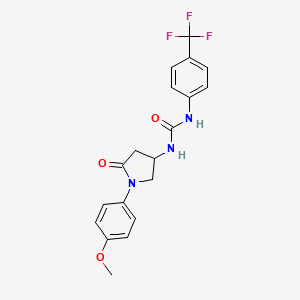
![[4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol](/img/structure/B2410296.png)
